molecular formula C9H8N2O4 B1473068 2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid CAS No. 2097949-28-3

2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid

Cat. No. B1473068
CAS RN: 2097949-28-3
M. Wt: 208.17 g/mol
InChI Key: CTSWVFBNXVZPSP-UHFFFAOYSA-N
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Description

“2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid” is a compound with the IUPAC name (5-hydroxy-1,2-benzisoxazol-3-yl)acetic acid . It has a molecular weight of 193.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO4/c11-5-1-2-8-6 (3-5)7 (10-14-8)4-9 (12)13/h1-3,11H,4H2, (H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives have been studied for their potential as analgesics . These compounds could potentially be used in the development of new pain relief medications.

Anti-inflammatory Applications

Isoxazole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Some isoxazole derivatives have shown promise in the field of oncology . They could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Isoxazole derivatives have been studied for their antimicrobial properties . They could potentially be used in the development of new antimicrobial agents.

Antiviral Applications

Some isoxazole derivatives have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections.

Anticonvulsant Applications

Isoxazole derivatives have been studied for their potential as anticonvulsants . These compounds could potentially be used in the treatment of conditions characterized by seizures.

Antidepressant Applications

Some isoxazole derivatives have shown promise in the field of psychiatry . They could potentially be used in the development of new antidepressant medications.

Immunosuppressant Applications

Isoxazole derivatives have been found to have immunosuppressant properties . This makes them potentially useful in the treatment of conditions characterized by an overactive immune system.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-amino-2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c10-7(9(13)14)8-5-3-4(12)1-2-6(5)15-11-8/h1-3,7,12H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWVFBNXVZPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
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2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 3
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 4
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 5
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 6
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid

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